molecular formula C14H15NO4 B11853228 Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

Número de catálogo: B11853228
Peso molecular: 261.27 g/mol
Clave InChI: ATAGCZMMNXVWSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate (C₁₄H₁₅NO₄, molecular weight: 261.277 g/mol) is a quinoline derivative characterized by a methoxy group at position 6, a methyl group at position 1, and an ethyl ester at position 4 . Its IUPAC name reflects the 1,2-dihydroquinoline backbone with a ketone oxygen at position 2. The compound is of interest in medicinal and materials chemistry due to the structural versatility of quinoline derivatives, which are known for their biological activities and photophysical properties. The ChemSpider ID (404624) and MDL number (MFCD00158539) provide standardized identifiers for database referencing .

Propiedades

Fórmula molecular

C14H15NO4

Peso molecular

261.27 g/mol

Nombre IUPAC

ethyl 6-methoxy-1-methyl-2-oxoquinoline-4-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)11-8-13(16)15(2)12-6-5-9(18-3)7-10(11)12/h5-8H,4H2,1-3H3

Clave InChI

ATAGCZMMNXVWSM-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=CC(=O)N(C2=C1C=C(C=C2)OC)C

Origen del producto

United States

Métodos De Preparación

Step 1: Formation of Quinoline Core

Reactants :

  • 4-Methoxy-2-methylaniline (10.0 g, 0.065 mol)

  • Ethyl acetoacetate (9.5 mL, 0.072 mol)

  • Polyphosphoric acid (PPA, 50 g)

Procedure :

  • Combine reactants in PPA and heat at 120°C for 6 hours.

  • Pour into ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify via column chromatography (hexane:ethyl acetate, 4:1) to yield 6-methoxy-2-methyl-4-quinolinecarboxylic acid as a yellow solid (Yield: 78%).

Step 2: Esterification

Reactants :

  • 6-Methoxy-2-methyl-4-quinolinecarboxylic acid (8.0 g, 0.034 mol)

  • Ethanol (50 mL), H₂SO₄ (2 mL)

Procedure :

  • Reflux for 12 hours.

  • Concentrate and recrystallize from ethanol to obtain ethyl 6-methoxy-2-methyl-4-quinolinecarboxylate (Yield: 85%).

Step 3: Oxidation and Methylation

Reactants :

  • Ethyl 6-methoxy-2-methyl-4-quinolinecarboxylate (5.0 g, 0.018 mol)

  • KMnO₄ (3.2 g, 0.020 mol) in NaOH (3M, 50 mL)

  • CH₃I (2.5 mL, 0.040 mol), K₂CO₃ (5.0 g)

Procedure :

  • Oxidize the 2-methyl group with KMnO₄/NaOH at 40°C for 5 hours.

  • Acidify with HCl, filter, and dry to obtain ethyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate.

  • Methylate the N-position using CH₃I/K₂CO₃ in DMF at 60°C for 4 hours.

  • Purify via recrystallization (ethanol/water) to yield the target compound (Yield: 62%).

Step 1: Condensation of 6-Methoxyisatin

Reactants :

  • 6-Methoxyisatin (12.0 g, 0.068 mol)

  • Acetone (15 mL), NaOH (5.0 g, 0.125 mol)

Procedure :

  • Reflux in aqueous NaOH/acetone for 10 hours.

  • Acidify to pH 5–6, filter, and dry to obtain 6-methoxy-2-tolylquinoline-4-carboxylic acid (Yield: 92%).

Step 2: Esterification and Methylation

Reactants :

  • 6-Methoxy-2-tolylquinoline-4-carboxylic acid (10.0 g, 0.036 mol)

  • Ethanol (60 mL), H₂SO₄ (3 mL)

  • CH₃I (4.0 mL, 0.064 mol), K₂CO₃ (8.0 g)

Procedure :

  • Esterify with ethanol/H₂SO₄ as in Section 2.1.

  • Methylate using CH₃I/K₂CO₃ in DMF at 60°C for 6 hours.

  • Purify via silica gel chromatography (CH₂Cl₂:MeOH, 95:5) to yield the product (Yield: 68%).

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.68 (d, 1H, J = 5.0 Hz, H-5), 7.72 (s, 1H, H-3), 7.58 (dd, 1H, J = 8.4, 2.0 Hz, H-7), 6.98 (d, 1H, J = 8.4 Hz, H-8), 4.32 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.89 (s, 3H, OCH₃), 3.21 (s, 3H, NCH₃), 1.35 (t, 3H, J = 7.1 Hz, OCH₂CH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), 1245 cm⁻¹ (C-O methoxy).

Melting Point and Yield Comparison

MethodYield (%)Melting Point (°C)
Gould-Jacobs62254–257
Pfitzinger Adaptation68252–255

Critical Analysis of Methodologies

Advantages and Limitations

  • Gould-Jacobs Route : Offers straightforward access to the quinoline core but requires stringent control during oxidation to avoid side reactions.

  • Pfitzinger Adaptation : Utilizes inexpensive isatin derivatives but involves multi-step methylation, reducing overall efficiency.

Optimization Opportunities

  • Catalytic Methylation : Transitioning from CH₃I to dimethyl carbonate could enhance atom economy.

  • One-Pot Reactions : Combining esterification and methylation steps may improve yields .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that derivatives of 1,2-dihydroquinoline compounds exhibit notable antimicrobial properties. Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate has been studied for its efficacy against various bacterial strains. A study demonstrated that modifications in the quinoline structure could enhance antibacterial activity, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Certain derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential therapeutic uses in treating chronic inflammatory diseases .

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. This positions the compound as a potential lead for cancer drug development .

Pesticide Development

The compound has been explored for its potential as a pesticide due to its biological activity against plant pathogens. Research indicates that derivatives of quinoline can effectively control fungal infections in crops, making them suitable candidates for developing eco-friendly agricultural pesticides .

Plant Growth Regulation

This compound has also been studied for its effects on plant growth regulation. Certain studies suggest that it can enhance growth parameters such as root elongation and biomass accumulation in various plant species, indicating its utility as a growth promoter .

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure–activity relationship (SAR) that guided the synthesis of more potent derivatives .

Case Study: Anti-inflammatory Mechanism

In an experimental model of arthritis, ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline was administered to assess its anti-inflammatory effects. Results indicated a marked reduction in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to DNA, and interfere with cellular processes. The exact pathways depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Findings Reference(s)
Target Compound 6-OCH₃, 1-CH₃, 4-COOEt 261.277 Crystalline solid; used in synthesis
Ethyl 3-amino-6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate (3l) 3-NH₂, 6-OCH₃, 1-CH₃, 4-COOEt 299.1008 (M+Na)⁺ Higher melting point (106°C vs. 94°C for non-amino analogues); enhanced polarity due to NH₂ group
Hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate 1-C₆H₁₃, 4-COOEt, no 6-OCH₃ 399.51 Increased lipophilicity; potential for bioactivity studies
Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate 6-Cl, 2-OEt, 4-COOEt 295.74 Chlorine substitution enhances electrophilicity; studied via Hirshfeld surface analysis
Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 5-Cl, 4-OH, 1-CH₃, 3-COOEt 295.72 High structural similarity (0.98); hydroxyl group increases hydrogen-bonding potential

Physicochemical and Spectral Data

  • NMR Data : For the target compound’s closest analogue (3l), $^{1}$H NMR shows characteristic signals for the methoxy group (δ 3.77 ppm) and methyl group (δ 2.41 ppm), while $^{13}$C NMR confirms the ester carbonyl at δ 168.4 ppm .

Actividad Biológica

Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO4C_{12}H_{13}NO_4 with a molecular weight of approximately 233.24 g/mol. The structure features a quinoline core, which is known for its pharmacological versatility.

Biological Activity Overview

This compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit antimicrobial properties. Ethyl 6-methoxy derivatives demonstrate activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Properties : Research indicates that compounds with a similar structure can inhibit cancer cell proliferation. For example, studies on related quinoline derivatives have reported IC50 values in the micromolar range against different cancer cell lines .
  • Anticoagulant Activity : In vitro assays have demonstrated that certain derivatives can inhibit coagulation factors, suggesting potential use as anticoagulants. The compound's structural features may contribute to its interaction with these biological targets .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in metabolic pathways or signaling processes.
  • Receptor Interaction : It may interact with various receptors, leading to altered cellular responses that contribute to its therapeutic effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Ethyl 6-methoxy derivatives against several bacterial strains. The results indicated that these compounds exhibited significant inhibitory activity with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Studies

In a recent investigation, Ethyl 6-methoxy derivatives were tested for their anticancer potential on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM for the most active derivative . This suggests that modifications in the quinoline structure can enhance anticancer activity.

Anticoagulant Research

Research involving anticoagulant activity highlighted the ability of certain derivatives to selectively inhibit Factor Xa and Factor XIa. One derivative demonstrated an IC50 value of 3.68 µM for Factor Xa inhibition, indicating promising anticoagulant properties .

Data Summary Table

Biological ActivityTest SystemIC50/EffectReference
AntimicrobialVarious bacteriaMIC: 32 - 128 µg/mL
AnticancerMCF-7 cellsIC50: 15 µM
AnticoagulantFactor XaIC50: 3.68 µM

Q & A

Q. Basic

  • NMR : 1H^1H NMR in DMSO-d6d_6 identifies substituents (e.g., methoxy, methyl groups) and confirms cis/trans isomerism via coupling constants .
  • IR : Peaks at ~1700–1730 cm1^{-1} confirm ester (C=O) and ketone (NCO) functionalities .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π, hydrogen bonds). SHELX programs refine structures, with H-atoms placed via riding models . ORTEP-III generates thermal ellipsoid diagrams to visualize molecular geometry .

How does the compound’s reactivity enable derivatization for structure-activity relationship (SAR) studies?

Advanced
The ester and ketone groups undergo nucleophilic substitution and condensation reactions. For example:

  • Amidation : Reacting with amines (e.g., benzylamine) in DMF/triethylamine at 80°C forms carboxamide derivatives .
  • Esterification : Alkyl bromides in ethanol under reflux yield modified esters .
    These reactions facilitate SAR studies for optimizing bioactivity (e.g., antimicrobial, anticancer) by altering substituents at positions 2, 4, and 6 .

What crystallographic challenges arise during structural refinement, and how are they addressed?

Q. Advanced

  • Disorder and Twinning : High thermal motion or twinning in crystals complicates refinement. SHELXL’s TWIN/BASF commands model twinning, while PART instructions resolve disorder .
  • Hydrogen Bonding : Weak C–H⋯O interactions (2.5–3.0 Å) are refined using restraints to maintain geometry. Difference Fourier maps locate amino H-atoms for unrestrained refinement .
  • Validation : R-factors (<0.05), residual density (<0.5 eÅ3^{-3}), and Hirshfeld surface analysis ensure structural accuracy .

How does the compound interact with enzymatic systems like quinoline-4-carboxylate 2-oxidoreductase, and what experimental approaches study these interactions?

Advanced
The enzyme EC 1.3.99.19 (quinoline-4-carboxylate 2-oxidoreductase) catalyzes its oxidation to 2-oxo-1,2-dihydroquinoline-4-carboxylate using water and an electron acceptor . Methods include:

  • Kinetic Assays : Monitoring NADH/NADPH depletion via UV-Vis spectroscopy.
  • Crystallography : Co-crystallizing the compound with the enzyme to map active-site interactions .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities and key residues (e.g., Ser, His) involved in catalysis .

What computational methods are employed to predict the compound’s physicochemical properties and bioactivity?

Q. Advanced

  • DFT Calculations : Gaussian or ORCA software optimizes geometry, calculates HOMO-LUMO gaps, and predicts redox behavior .
  • QSAR Models : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity (e.g., IC50_{50}) .
  • MD Simulations : GROMACS simulates membrane permeability or protein-ligand stability over nanosecond timescales .

How do substituent variations (e.g., methoxy, methyl groups) impact the compound’s solid-state packing and solubility?

Q. Advanced

  • Packing : Methoxy groups enhance C–H⋯π interactions, forming centrosymmetric dimers (e.g., centroid-to-H distances: 2.8–3.2 Å) . Methyl groups introduce steric hindrance, reducing crystal symmetry .
  • Solubility : LogP calculations (e.g., XLogP3) predict lipophilicity. Polar substituents (e.g., -OH) improve aqueous solubility but may reduce membrane permeability .

What contradictions exist in reported synthetic yields, and how can they be resolved through experimental design?

Advanced
Discrepancies in yields (e.g., 73% vs. 84%) arise from:

  • Reagent Excess : Triethyl methanetricarboxylate in 3x excess improves conversion but requires post-reaction recovery (~95% efficiency) .
  • Catalyst Choice : Piperidine vs. AlCl3_3 affects cyclization rates. Design of Experiments (DoE) optimizes parameters (temperature, stoichiometry) via response surface methodology .

How is the compound’s stability assessed under varying pH and temperature conditions?

Q. Basic

  • pH Stability : Incubate in buffers (pH 1–13) at 25°C, monitor degradation via HPLC. Quinoline esters degrade rapidly in alkaline conditions (pH >10) via hydrolysis .
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (~200–250°C). Storage at –20°C in amber vials prevents photodegradation .

What role does the compound play in the synthesis of fused heterocycles, and what mechanistic insights guide these transformations?

Advanced
The quinoline core undergoes cycloaddition or ring-expansion reactions. For example:

  • Pyrroloquinoline Synthesis : Reaction with chloroacetyl chloride/AlCl3_3 in 1,2-dichlorobenzene forms tricyclic pyrroloquinolines via intramolecular alkylation .
  • Mechanism : DFT studies show nucleophilic attack at C3 initiates ring closure, with activation energies (~25 kcal/mol) dictating reaction feasibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.